Triplumbous;dicitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

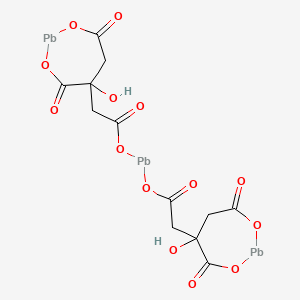

Lead citrate is a chemical compound composed of lead and citrate ions. It is primarily used as an enhancer for heavy metal staining in electron microscopy. This compound binds to osmium and uranyl acetate, enhancing contrast in many cellular structures. Lead citrate is highly reactive with carbon dioxide, forming lead carbonate, which is insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead nitrate with citric acid in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of lead citrate without contamination from other lead compounds. The reaction can be represented as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]

Industrial Production Methods: In industrial settings, lead citrate is produced by dissolving lead oxide in citric acid solution. The solution is then filtered to remove any undissolved impurities, and the filtrate is evaporated to obtain lead citrate crystals. The process is carried out under carbon dioxide-free conditions to prevent the formation of lead carbonate .

Types of Reactions:

Oxidation: Lead citrate can undergo oxidation reactions, forming lead dioxide and other lead oxides.

Reduction: It can be reduced to metallic lead under specific conditions.

Substitution: Lead citrate can react with other metal ions, leading to the formation of different metal citrates.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas, carbon monoxide.

Substitution Reagents: Solutions of other metal salts like sodium citrate.

Major Products:

Oxidation: Lead dioxide (PbO₂).

Reduction: Metallic lead (Pb).

Substitution: Various metal citrates depending on the substituting metal.

Applications De Recherche Scientifique

Lead citrate is widely used in scientific research, particularly in electron microscopy. It enhances the contrast of biological specimens, making it easier to observe cellular structures. This compound is also used in the recycling of spent lead-acid battery paste, where it serves as a precursor for the green recycling process. Additionally, lead citrate is employed in the synthesis of lead-based nanomaterials, which have applications in catalysis, sensors, and other advanced materials .

Mécanisme D'action

Lead citrate exerts its effects by binding to specific cellular components, such as proteins and glycogens, enhancing their electron density. This binding increases the contrast in electron microscopy images, allowing for better visualization of cellular structures. The compound’s high reactivity with carbon dioxide necessitates careful handling to prevent the formation of lead carbonate, which can interfere with imaging .

Comparaison Avec Des Composés Similaires

Uranyl Acetate: Another heavy metal stain used in electron microscopy. It enhances contrast by binding to nucleic acids and proteins.

Osmium Tetroxide: Used for staining lipids and providing contrast in electron microscopy.

Comparison:

Lead Citrate vs. Uranyl Acetate: Lead citrate is less toxic and easier to handle compared to uranyl acetate, which is highly toxic and radioactive.

Lead Citrate vs. Osmium Tetroxide: Lead citrate provides better contrast for proteins and glycogens, while osmium tetroxide is more effective for staining lipids.

Lead citrate’s unique properties, such as its high reactivity with carbon dioxide and its ability to enhance contrast in electron microscopy, make it a valuable compound in scientific research and industrial applications.

Propriétés

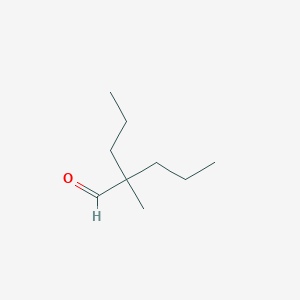

Formule moléculaire |

C12H10O14Pb3 |

|---|---|

Poids moléculaire |

1.0e+03 g/mol |

Nom IUPAC |

bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead |

InChI |

InChI=1S/2C6H8O7.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

Clé InChI |

HOQPTLCRWVZIQZ-UHFFFAOYSA-H |

SMILES canonique |

C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)

![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)

![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)

![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)